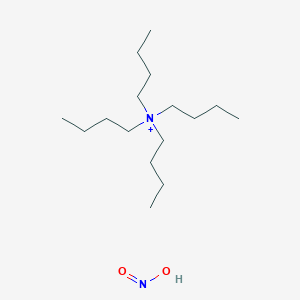
Dioxoamine; tetrabutylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxoamine; tetrabutylazanium is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a quaternary ammonium salt, often used as a phase-transfer catalyst in organic synthesis. This compound is known for its ability to facilitate reactions between reactants in different phases, making it a valuable tool in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioxoamine; tetrabutylazanium typically involves the alkylation of tributylamine with 1-bromobutane. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
[ \text{N(C}_4\text{H}_9\text{)}_3 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{N(C}_4\text{H}_9\text{)}_4\text{Br} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dioxoamine; tetrabutylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The bromide ion in the compound can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Metathesis reactions typically involve the use of other halide salts or complex anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of tetrabutylammonium salts with different anions.
Applications De Recherche Scientifique
Dioxoamine; tetrabutylazanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between reactants in different phases, enhancing reaction rates and yields.
Biology: The compound is employed in the synthesis of bioactive heterocycles, which are important in drug discovery and development.
Medicine: It is used in the preparation of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in various industrial processes, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of dioxoamine; tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of the reaction. The compound interacts with molecular targets through ionic interactions and other non-covalent forces, promoting the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
Uniqueness
Dioxoamine; tetrabutylazanium is unique due to its specific combination of properties, including its high solubility in organic solvents, stability under various reaction conditions, and effectiveness as a phase-transfer catalyst. Compared to similar compounds, it offers greater selectivity and efficiency in facilitating chemical reactions.
Propriétés
Formule moléculaire |
C16H37N2O2+ |
|---|---|
Poids moléculaire |
289.48 g/mol |
Nom IUPAC |
nitrous acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1; |
Clé InChI |
SHRKDVQQQPFSIY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.N(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


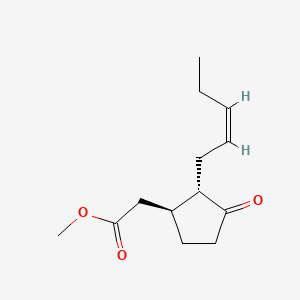
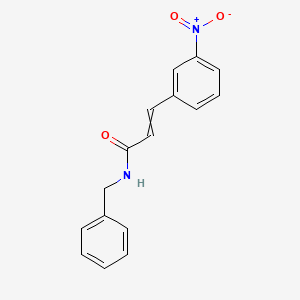
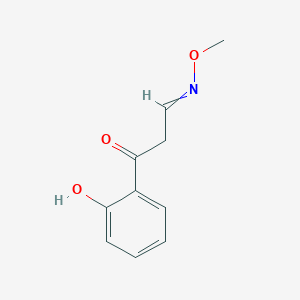

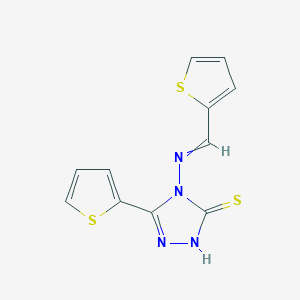
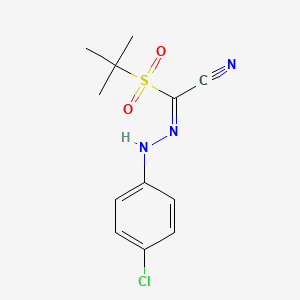
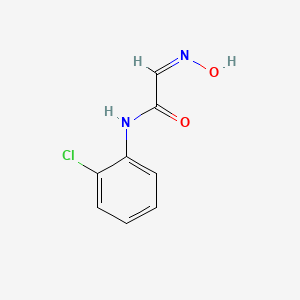
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
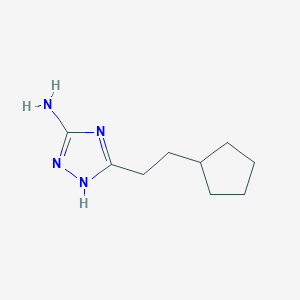

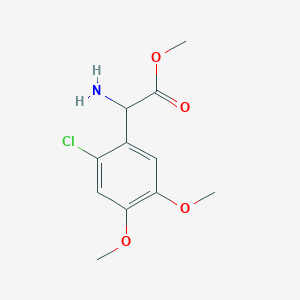
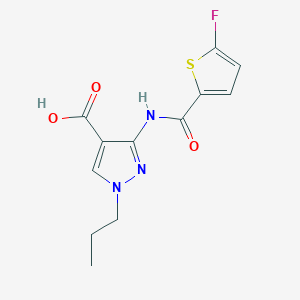
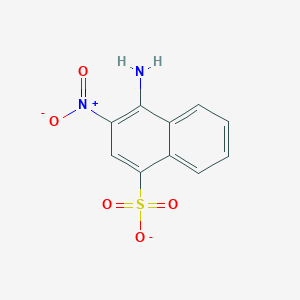
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)
